molecular formula C12H10ClNO2S2 B1461977 {2-[(3-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid CAS No. 1050151-05-7

{2-[(3-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid

Cat. No. B1461977
CAS RN: 1050151-05-7
M. Wt: 299.8 g/mol
InChI Key: DVBOGSOSJIWFSH-UHFFFAOYSA-N
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Description

“{2-[(3-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid” is an organic compound that belongs to the group of thiazoles. It has a molecular weight of 299.8 . The compound is solid in its physical form .


Molecular Structure Analysis

The molecular structure of “{2-[(3-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid” includes a 5-membered ring system containing a sulfur atom and two-electron donor nitrogen system . The InChI code for this compound is 1S/C12H10ClNO2S2/c13-9-3-1-8 (2-4-9)6-17-12-14-10 (7-18-12)5-11 (15)16/h1-4,7H,5-6H2, (H,15,16) .


Physical And Chemical Properties Analysis

“{2-[(3-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid” is a solid compound with a molecular weight of 299.8 . The compound’s IUPAC name is {2- [ (4-chlorobenzyl)sulfanyl]-1,3-thiazol-4-yl}acetic acid .

Scientific Research Applications

Antioxidant Applications

Thiazole derivatives, including compounds like “{2-[(3-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid”, have been studied for their potential antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress and free radicals, which can lead to chronic diseases and aging. The unique structure of thiazole compounds allows them to act as free radical scavengers, thereby reducing oxidative damage .

Analgesic and Anti-inflammatory Applications

The analgesic (pain-relieving) and anti-inflammatory effects of thiazole derivatives are well-documented. These compounds can interfere with the body’s pain pathways and inflammatory responses, making them potential candidates for the development of new painkillers and anti-inflammatory drugs .

Antimicrobial and Antifungal Applications

Thiazole derivatives exhibit significant antimicrobial and antifungal activities. Their mechanism of action often involves disrupting the cell wall synthesis of pathogens or interfering with their protein synthesis. This makes them valuable in the research for new treatments against resistant strains of bacteria and fungi .

Antiviral Applications

Research has shown that thiazole compounds can have antiviral effects, particularly against HIV. They may work by inhibiting enzymes that are essential for the replication of viruses, offering a pathway for the development of novel antiviral drugs .

Neuroprotective Applications

Neuroprotection is an important field of study, especially in the context of neurodegenerative diseases. Thiazole derivatives have shown promise in protecting neuronal cells from damage, potentially through antioxidant mechanisms or by modulating neurotransmitter systems .

Antitumor and Cytotoxic Applications

Some thiazole derivatives have been found to exhibit antitumor and cytotoxic activities. They can induce apoptosis (programmed cell death) in cancer cells or inhibit the proliferation of these cells. This is particularly important in the search for new chemotherapeutic agents .

Anti-Helicobacter pylori Applications

The compound has shown potential in the treatment of Helicobacter pylori infections, which are associated with peptic ulcers and gastric cancer. It may offer an alternative to traditional antibiotics, especially in cases where resistance to standard treatments has developed .

Urease Inhibitory Applications

Urease is an enzyme that can contribute to the pathogenesis of certain diseases. Thiazole derivatives have been evaluated for their ability to inhibit urease, which could lead to new treatments for conditions such as urinary tract infections and gastric ulcers .

properties

IUPAC Name

2-[2-[(3-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S2/c13-9-3-1-2-8(4-9)6-17-12-14-10(7-18-12)5-11(15)16/h1-4,7H,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBOGSOSJIWFSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CSC2=NC(=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{2-[(3-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{2-[(3-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid
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